molecular formula C15H13FO4 B6365150 2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% CAS No. 1178785-35-7

2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6365150
CAS RN: 1178785-35-7
M. Wt: 276.26 g/mol
InChI Key: KPDAGHSIUGZPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid (FMMB) is a synthetic organic compound that has been studied for its potential applications in the field of scientific research. This molecule is a derivative of benzoic acid and is characterized by a fluoro-methoxy group in the para-position of the phenyl ring. FMMB has been found to have a number of biochemical and physiological effects, making it a useful tool for laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is not fully understood, however, it is known to act as an inhibitor of certain enzymes. Specifically, 2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% has been found to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and hormones. In addition, 2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% has been found to inhibit the activity of certain proteases, which are involved in the degradation of proteins.
Biochemical and Physiological Effects
2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and hormones. Additionally, 2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% has been found to inhibit the activity of certain proteases, which are involved in the degradation of proteins. Furthermore, 2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% has been found to have anti-inflammatory and antioxidant properties, as well as to have a protective effect against certain types of cancer.

Advantages and Limitations for Lab Experiments

The use of 2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments offers a number of advantages. First, 2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is relatively easy to synthesize and is readily available in the market. Additionally, 2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is a relatively stable compound, making it suitable for long-term storage. Furthermore, 2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% has been found to have a number of biochemical and physiological effects, making it a useful tool for studying enzyme activity, drug metabolism, and hormone metabolism.
However, there are also some limitations associated with the use of 2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments. First, 2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is a relatively expensive compound, making it cost-prohibitive for some types of experiments. Additionally, the mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is not fully understood, making it difficult to predict the effects of 2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% on certain enzymes or proteins.

Future Directions

The potential applications of 2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% are numerous, and there are a number of future directions that could be explored. For example, further research could be conducted to investigate the effects of 2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% on other enzymes or proteins. Additionally, further research could be conducted to investigate the potential therapeutic applications of 2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95%, such as its potential use as an anti-inflammatory or antioxidant agent. Furthermore, further research could be conducted to investigate the potential of 2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% as a drug delivery agent or as a drug targeting agent. Finally, further research could be conducted to investigate the potential of 2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% as a tool for studying the effects of drugs or hormones on the body.

Synthesis Methods

The synthesis of 2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is relatively simple and can be accomplished using a two-step process. The first step involves the reaction of 4-methoxyphenol with 2-fluorobromomethane in the presence of a catalytic amount of potassium carbonate. This reaction yields the desired product, 2-(2-fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, in good yield. The second step involves the purification of the crude product with recrystallization from ethyl acetate.

Scientific Research Applications

2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% has been studied for its potential applications in scientific research. It has been shown to be a useful tool for studying enzyme activity, as it can be used to inhibit the activity of certain enzymes. Additionally, 2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% has been used to study the effects of various drugs on the body, as it can be used to inhibit the activity of certain drug-metabolizing enzymes. Furthermore, 2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% has been used to study the effects of certain hormones on the body, as it can be used to inhibit the activity of certain hormone-metabolizing enzymes.

properties

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-9-3-5-11(13(7-9)15(17)18)12-6-4-10(20-2)8-14(12)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDAGHSIUGZPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681300
Record name 2'-Fluoro-4,4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid

CAS RN

1178785-35-7
Record name 2'-Fluoro-4,4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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